(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure that incorporates both imidazole and pyridine rings, which are known for their diverse biological activities. Its significance in medicinal chemistry arises from its potential as a scaffold for developing pharmaceuticals and other bioactive molecules. The compound has the chemical formula and is identified by the CAS number 85333-34-2.
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol can be sourced from various chemical suppliers and is classified under heterocyclic organic compounds. It is particularly noted for its role in drug discovery and development due to its structural features that allow for interactions with biological targets.
The synthesis of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones. Recent advancements have highlighted the use of microwave irradiation as a method to enhance reaction efficiency. This technique allows for solvent-free and catalyst-free conditions, making the process environmentally friendly.
The molecular structure of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol consists of a methyl group attached to an imidazo[1,2-a]pyridine core. The presence of a hydroxymethyl group at the 8-position contributes to its reactivity profile. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol participates in various chemical reactions:
The mechanism of action for (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with biological targets, potentially including enzymes or receptors involved in various physiological processes. Research indicates that compounds of this class may exhibit antiviral, antibacterial, and anticancer properties, making them valuable in therapeutic applications .
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is characterized by its ability to engage in various chemical transformations due to the presence of reactive functional groups in its structure. Its solubility and reactivity can vary depending on the solvent used and the presence of substituents.
(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol has a broad range of applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential as a versatile tool in drug discovery and material science .
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, recognized as a "drug prejudice" framework due to its exceptional versatility in pharmaceutical applications. This bicyclic 5-6 heterocycle features a bridgehead nitrogen atom that confers remarkable stability and diverse interaction capabilities with biological targets. The scaffold's significance is evidenced by its presence in multiple FDA-approved drugs, including zolpidem (insomnia therapy), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [1] [8]. These clinical successes established the scaffold's drug-like properties and safety profiles, motivating extensive exploration of its pharmacological potential.
Table 1: Marketed Drugs Containing Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Zolpidem | Sedative-hypnotic | N,N-Dimethylacetamide moiety at C3 |
Alpidem | Anxiolytic | 6-Chloro-2-phenyl derivative |
Zolimidine | Gastroprotective | 2-(4-Methylpiperazinyl)methyl substitution |
Olprinone | Cardiotonic | 5-Methylpyridinone derivative |
The scaffold's broad bioactivity spectrum encompasses anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities [1]. This diversity stems from the scaffold's tunable physicochemical properties and its ability to participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts. Recent drug discovery initiatives have exploited these properties, leading to promising candidates like telacebec (Q203), an imidazo[1,2-a]pyridine amide derivative currently in Phase II clinical trials for tuberculosis [2]. The compound's nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, highlights the scaffold's ongoing relevance in addressing modern therapeutic challenges.
Regiochemical positioning of substituents on the imidazo[1,2-a]pyridine scaffold critically determines biological activity through steric, electronic, and hydrogen-bonding effects. Comparative analyses of 2-methyl versus 8-methyl derivatives reveal profound differences in their molecular interactions and pharmacological profiles. The 8-methyl substitution, as in (8-methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 872362-98-6), creates steric hindrance near the pyridine nitrogen while enhancing electron density at the adjacent C7 position [5] [7]. This configuration demonstrates distinct hydrogen-bonding capabilities due to the hydroxymethyl group's spatial orientation relative to the heterocyclic core.
Table 2: Structural and Property Comparison of Positional Isomers
Property | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
---|---|---|
CAS Number | 872362-98-6 | N/A |
Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O |
SMILES | OCC₁=CN₂C(C(C)=CC=C₂)=N₁ | Cc₁cccn₂c(CO)cnc₁₂ |
Hydrogen Bond Donors | 1 | 1 |
Hydrogen Bond Acceptors | 2 | 2 |
XLogP3 | 1.3 | Similar range |
Rotatable Bonds | 1 | 1 |
Computational analyses indicate that 2-substituted derivatives exhibit enhanced hydrogen-bond acceptor capacity at the pyridine nitrogen due to reduced steric hindrance, while 8-substituted isomers demonstrate altered electron distribution patterns affecting dipole moments and molecular polarization [3] [9]. These electronic differences translate to varied target engagement profiles, with 8-methyl derivatives showing preferential activity against microbial targets and 2-methyl isomers demonstrating stronger anticancer potential [10]. The hydroxymethyl group at C2 in (8-methylimidazo[1,2-a]pyridin-2-yl)methanol provides a synthetic handle for further derivatization while contributing to aqueous solubility through hydrogen-bond donation capabilities. This contrasts with the more lipophilic 3-substituted analogs that exhibit higher membrane permeability but reduced solubility [7].
Hydroxymethyl-functionalized imidazo[1,2-a]pyridines represent an evolutionary advancement in heterocyclic pharmacophore design, combining the scaffold's inherent bioactivity with versatile synthetic manipulability. The primary alcohol group (-CH₂OH) serves as a chemical handle for:
This functional group significantly influences the pharmacokinetic profile by reducing overall lipophilicity (cLogP reduction of 0.5-1.5 units compared to methyl analogs) and increasing water solubility through hydrogen-bond donation capabilities [4]. The hydroxymethyl group's role extends beyond passive solubility enhancement; it actively participates in target binding interactions, as evidenced by crystallographic studies of imidazo[1,2-a]pyridine derivatives complexed with tubulin and kinase targets [4] [10]. These interactions often involve hydrogen-bond donation to backbone carbonyls or side-chain hydroxyl groups in binding pockets.
Recent synthetic innovations exploit the hydroxymethyl group for constructing molecular hybrids with enhanced bioactivity profiles. For example, imidazo[1,2-a]pyridine-oxadiazole hybrids demonstrate exceptional antiproliferative activity against lung cancer (A549) and prostate cancer (PC-3, DU-145) cell lines, with lead compound 6d exhibiting IC₅₀ values of 3.2 µM against A549 cells [4]. This hybrid approach leverages the hydroxymethyl group to tether additional pharmacophores, creating dual-targeting agents that overcome conventional resistance mechanisms. The electron-donating effect of the hydroxymethyl substituent also modulates the heterocycle's π-electron system, enhancing interactions with aromatic residues in enzyme binding sites through improved π-π stacking capabilities [3] [10].
Table 3: Derivatives Synthesized from Hydroxymethyl-Functionalized Precursors
Derivative Class | Synthetic Approach | Biological Activity | Key Findings |
---|---|---|---|
Oxadiazole hybrids | Condensation with carboxylic acids | Antiproliferative | IC₅₀ = 3.2 µM against A549 lung cancer cells |
Chalcone conjugates | Claisen-Schmidt condensation | Anticancer/antimicrobial | GI₅₀ = 22.3 µg/mL against A-459 cell line |
Schiff bases | Reaction with aromatic amines | Kinase inhibition | 26.7% probability of kinase target engagement |
Carboxamide derivatives | Oxidation-amination | Antitubercular | MIC = 0.07 µM against MDR-TB strains |
The strategic incorporation of hydroxymethyl groups at specific positions (particularly C2 and C8) enables precise pharmacophore alignment within target binding sites while maintaining favorable physicochemical properties. This design approach has yielded compounds with improved drug-likeness scores and reduced toxicity profiles, as evidenced by in silico toxicity predictions placing hydroxymethyl derivatives in toxicity class 4 (300 < LD₅₀ ≤ 2000), indicating lower acute toxicity compared to halogenated analogs [10]. The continued exploration of hydroxymethyl-functionalized derivatives, particularly (2-methylimidazo[1,2-a]pyridin-8-yl)methanol and its isomers, represents a promising frontier in rational drug design across therapeutic areas including oncology, infectious diseases, and metabolic disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: